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molecular formula C10H17NO4 B179892 Boc-N-(Allyl)-Glycine CAS No. 145618-68-4

Boc-N-(Allyl)-Glycine

Cat. No. B179892
M. Wt: 215.25 g/mol
InChI Key: FTLUYABUJZUQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566724B2

Procedure details

Trimethylsilyldiazomethane (2N, in hexane) (12 ml) was added dropwise to a solution of N-Boc-allylglycine (3.09 g) in dichloromethane/methanol (2/1) mixture (30 ml), and the resulting mixture was stirred at room temperature for 3 hours. After concentrating the reaction solution, the residue was purified by column chromatography (silica gel, eluent: cyclohexane/ethyl acetate=20/1-10/1) to obtain N-Boc-allylglycine methyl ester (3.11 g). NMR (H1, CDCl3): δ 2.43-2.55 (2H, m), 3.72 (3H, s), 4.34-4.39 (1H, brm), 5.02 (1H, brs), 5.09-5.13 (2H, m), 5.62-5.72 (1H, m)
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
30 mL
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[C:8]([N:15]([CH2:20][CH:21]=[CH2:22])[CH2:16][C:17]([OH:19])=[O:18])([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]>ClCCl.CO>[CH3:1][O:18][C:17](=[O:19])[CH2:16][N:15]([CH2:20][CH:21]=[CH2:22])[C:8]([O:10][C:11]([CH3:13])([CH3:14])[CH3:12])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
3.09 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(CC(=O)O)CC=C
Name
mixture
Quantity
30 mL
Type
reactant
Smiles
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction solution
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, eluent: cyclohexane/ethyl acetate=20/1-10/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CN(C(=O)OC(C)(C)C)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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